Jinflexin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

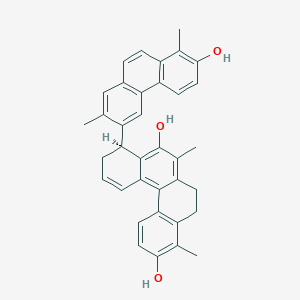

Jinflexin D is a natural phenanthrene derivative isolated from the plant species Juncus inflexus. It is a dimeric compound with a unique heptacyclic ring system, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jinflexin D is typically isolated from the methanolic extract of Juncus inflexus roots. The isolation process involves several steps, including extraction with solvents of different polarities (n-hexane, dichloromethane, and ethyl acetate) and purification using chromatographic techniques . The absolute configurations of the new compounds are determined by TDDFT-ECD calculations, and their enantiomeric purity is checked by chiral HPLC analysis .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and complex structure. The compound is primarily obtained through extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions: Jinflexin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.

Scientific Research Applications

Jinflexin D has several scientific research applications due to its unique structure and biological activities. It has been studied for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multi-resistant bacterial strains . Additionally, this compound exhibits antiproliferative, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development .

Mechanism of Action

The mechanism of action of Jinflexin D involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the α1β2γ2s subtype of the GABA A receptor, leading to its anxiolytic and sedative effects . Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds: Jinflexin D is part of a group of phenanthrene derivatives isolated from Juncus species. Similar compounds include jinflexins A, B, and C, as well as juncuenins A, B, and D, juncusol, dehydrojuncuenins A and B, and dehydrojuncusol .

Uniqueness: What sets this compound apart from other similar compounds is its unique heptacyclic ring system and its dimeric nature. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Jinflexin D with high purity?

- Methodological Answer : Synthesis should prioritize reaction optimization (e.g., solvent selection, temperature control) and purification techniques like column chromatography or recrystallization. Structural validation requires spectroscopic methods (e.g., NMR, mass spectrometry) to confirm molecular identity and purity ≥95% . For reproducibility, document step-by-step protocols and include raw spectral data in supplementary materials .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer : Use a multi-modal approach:

- Structural analysis : X-ray crystallography for 3D conformation, complemented by FT-IR for functional groups .

- Physicochemical profiling : Determine solubility (via HPLC), logP (shake-flask method), and stability under varying pH/temperature . Cross-validate results with independent replicates to minimize instrumentation bias .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in vitro?

- Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to assess significance, adhering to guidelines for transparent data reporting .

Q. How can researchers establish preliminary bioactivity profiles for this compound?

- Methodological Answer : Conduct high-throughput screening against target-specific assays (e.g., enzyme inhibition, receptor binding). Include positive/negative controls and validate hits with dose-dependent studies. Use cytotoxicity assays (e.g., MTT) to differentiate specific bioactivity from general toxicity .

Q. What in silico tools are recommended to predict this compound’s molecular interactions?

- Methodological Answer : Utilize molecular docking (AutoDock Vina, Schrödinger) for target binding affinity predictions. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference results with pharmacophore modeling to identify critical interaction motifs .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity data?

- Methodological Answer :

- Triangulation : Replicate studies across independent labs using standardized protocols .

- Contextual variables : Control cell line heterogeneity, serum concentration in culture media, and batch-to-batch compound variability .

- Meta-analysis : Pool datasets from published studies to identify confounding factors (e.g., assay sensitivity thresholds) .

Q. What strategies ensure reproducibility of this compound’s synthesis across laboratories?

- Methodological Answer : Develop detailed SOPs with tolerance thresholds for critical parameters (e.g., reaction time ±5%, purity criteria). Conduct inter-lab validation studies and share raw chromatographic data via open-access platforms. Address solvent lot variations by specifying suppliers/purity grades .

Q. How can researchers elucidate this compound’s mechanism of action amid conflicting pathway data?

- Methodological Answer : Combine orthogonal approaches:

- Genome-wide CRISPR screens to identify genetic vulnerabilities linked to this compound’s efficacy.

- Phosphoproteomics to map signaling pathway perturbations.

- siRNA knockdowns of putative targets to confirm functional relevance .

Q. What are the best practices for integrating in vitro findings into predictive in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.

- Disease relevance : Select animal models with genetic/pathological alignment to human targets (e.g., xenografts with patient-derived cells).

- Dose translation : Use allometric scaling based on body surface area to bridge in vitro-in vivo dosing .

Q. How can interdisciplinary approaches enhance this compound’s therapeutic potential?

- Methodological Answer :

- Cheminformatics : Optimize ADMET properties using QSAR models.

- Biomaterials engineering : Develop nanoparticle formulations to improve solubility/targeting.

- Systems biology : Integrate multi-omics data (transcriptomics, metabolomics) to identify synergistic drug combinations .

Q. Guidelines for Data Reporting and Analysis

- Contradiction Management : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

- Ethical Preclinical Design : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification .

- Data Transparency : Publish raw datasets, code, and instrument calibration records in repositories like Zenodo or Figshare .

Properties

Molecular Formula |

C36H32O3 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(9S)-9-(7-hydroxy-2,8-dimethylphenanthren-3-yl)-4,7-dimethyl-5,6,9,10-tetrahydrobenzo[c]phenanthrene-3,8-diol |

InChI |

InChI=1S/C36H32O3/c1-18-16-22-8-9-23-19(2)32(37)14-12-26(23)31(22)17-30(18)27-6-5-7-29-34-25(21(4)36(39)35(27)29)11-10-24-20(3)33(38)15-13-28(24)34/h5,7-9,12-17,27,37-39H,6,10-11H2,1-4H3/t27-/m0/s1 |

InChI Key |

MPGAYVJJNKGBPE-MHZLTWQESA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1[C@@H]3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |

Canonical SMILES |

CC1=CC2=C(C=C1C3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.